molecular formula C11H9FN2O B7829000 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile

2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile

Cat. No.: B7829000
M. Wt: 204.20 g/mol
InChI Key: DAVCBDWHWSMUQY-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is a chemical compound that features a fluorophenyl group attached to a dihydro-oxazole ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • [3-(3,5-Difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
  • [3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
  • [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile

Comparison: Compared to its analogs, 2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)15-14-11/h1-4,10H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVCBDWHWSMUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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